Product packaging for 3-Phenyl-3,9-diazaspiro[5.5]undecane(Cat. No.:CAS No. 959490-93-8)

3-Phenyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B1608529
CAS No.: 959490-93-8
M. Wt: 230.35 g/mol
InChI Key: VNSLUHSUGLVNQB-UHFFFAOYSA-N
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Description

3-Phenyl-3,9-diazaspiro[5.5]undecane is a synthetically versatile spirodiamine scaffold of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. This compound serves as a critical precursor and orthosteric fragment for constructing novel psychoactive agents. Its primary research value lies in its application as a key intermediate for the synthesis of selective dopamine receptor ligands, with a growing emphasis on targeting the dopamine D3 receptor (D3R) . The structural motif of the 3,9-diazaspiro[5.5]undecane core presents a conformationally restricted alternative to common aryl piperazines, which can help improve receptor selectivity and minimize off-target interactions at other aminergic G-protein coupled receptors (GPCRs), a common challenge in drug discovery . Research indicates that derivatives based on this scaffold, such as antagonists for γ-Aminobutyric acid type A (GABAA) receptors, have demonstrated promising immunomodulatory effects, highlighting the scaffold's potential beyond neurology in the field of immunology . The spirocyclic core provides a three-dimensional structure that can lead to favorable pharmacological properties. When incorporated into full-length drug candidates, this fragment can yield compounds with high D3R affinity (reaching Ki values in the low nanomolar range, e.g., 12.0 nM) and exceptional selectivity over the closely related D2 receptor (D2R) . This makes this compound an invaluable building block for researchers developing and optimizing potential therapeutics for neurological and psychiatric disorders, such as schizophrenia and drug addiction, as well as for positron-emission tomography (PET) imaging agent development . This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2 B1608529 3-Phenyl-3,9-diazaspiro[5.5]undecane CAS No. 959490-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-14(5-3-1)17-12-8-15(9-13-17)6-10-16-11-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSLUHSUGLVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390503
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959490-93-8
Record name 3-phenyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis

Conformational Analysis

The conformational landscape of the 3-Phenyl-3,9-diazaspiro[5.5]undecane core is a critical determinant of its chemical and biological properties. This spirocyclic system, composed of two fused piperidine (B6355638) rings, exhibits distinct conformational preferences to minimize steric and electronic strain. The analysis of these preferences is informed by studies on analogous structures, including substituted cyclohexanes and piperidines.

The fundamental diazaspiro[5.5]undecane framework is expected to adopt a double-chair conformation, which is the most stable arrangement for six-membered rings. In this conformation, substituents on each ring can occupy either axial or equatorial positions. The introduction of a phenyl group at the 3-position significantly influences the conformational equilibrium of the substituted piperidine ring.

Drawing parallels from the well-studied phenylcyclohexane (B48628) system, a phenyl substituent on a six-membered ring generally has a preference for the equatorial position to avoid 1,3-diaxial interactions. nih.gov These interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring, are highly destabilizing. In the case of this compound, placing the phenyl group in an equatorial position on its piperidine ring would minimize these steric clashes, leading to a more stable conformer.

Furthermore, the orientation of the phenyl ring itself is a subject of conformational interest. The phenyl group can rotate about the C-N bond, leading to different rotamers. Studies on N-phenylpiperidine suggest that the phenyl group is not coplanar with the piperidine ring due to steric hindrance between the ortho-hydrogens of the phenyl group and the equatorial hydrogens at the 2- and 6-positions of the piperidine ring.

The conformational preferences can be further understood by considering the anomeric effect, which can be a factor in heterocyclic systems. However, in the case of this compound, the primary driving forces for its conformational preferences are the minimization of steric hindrance and torsional strain.

The following interactive table summarizes the expected conformational preferences and the key factors influencing them, based on analogous systems.

FeaturePreferred Conformation/OrientationPrimary Influencing FactorsAnalogous System
Piperidine Ring Conformation ChairMinimization of angle and torsional strainCyclohexane
Phenyl Group Position EquatorialAvoidance of 1,3-diaxial steric strainPhenylcyclohexane nih.gov
Overall Spirocyclic Structure Double-ChairOverall steric and strain minimizationDiaza[5.5]spiro-alkanes
Phenyl Ring Rotation Non-coplanar with piperidine ringMinimization of steric interactions between ortho-hydrogens and piperidine hydrogensN-Phenylpiperidine

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Diazaspiro[5.5]undecane Compounds

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for this class of compounds. It is frequently used to determine molecular geometry, electronic properties, and predict spectroscopic data. nih.gov The B3LYP functional is a commonly employed method that provides accurate results that correlate well with experimental data, such as that obtained from X-ray crystallography. nih.govresearchgate.net

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in 3-Phenyl-3,9-diazaspiro[5.5]undecane, a process known as geometry optimization. nih.gov This process determines key structural parameters.

Following optimization, the electronic structure can be analyzed. A critical aspect of this is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The experimental UV-Vis spectrum for a related compound, 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, showed an absorption band at 250 nm, which was attributed to the electronic transition between its HOMO and LUMO orbitals. nih.gov

Table 1: Predicted Electronic Properties from DFT Studies This table is illustrative, based on typical findings for similar heterocyclic compounds.

Property Description Typical Predicted Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. ~ -6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. ~ -1.0 to -2.0 eV

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.0 to 5.0 eV |

DFT methods are also highly effective in predicting spectroscopic properties. By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical calculations are often in good agreement with experimental NMR data, which helps to confirm the proposed molecular structure. researchgate.netnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted spectrum can then be compared with experimental measurements to validate the computational model. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. nih.gov

Table 2: Illustrative NBO Analysis for a Diazaspiro Compound Fragment This table represents typical interactions found in similar structures.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N9 π* (C-C) of Phenyl Ring ~ 5-10 n → π*
σ (C-H) σ* (C-N) ~ 2-5 σ → σ*

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. mdpi.com For derivatives of 3,9-diazaspiro[5.5]undecane, docking studies have been instrumental in understanding their potential as receptor antagonists. soton.ac.uk

In a study on GABA-A receptor antagonists, docking simulations of a 3,9-diazaspiro[5.5]undecane analog (compound 018) revealed key interactions at the receptor's binding site. soton.ac.uk The simulations showed that the spirocyclic core positions the phenyl group to engage in crucial interactions.

Key interactions identified include:

Hydrogen Bonds: The amide group of the ligand can form hydrogen bonds with amino acid residues in the receptor's binding pocket, such as Arg207. soton.ac.uk

π-π Stacking: The phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the target protein. soton.ac.uk

Hydrophobic Interactions: The aliphatic spirocyclic framework can form favorable hydrophobic interactions with nonpolar residues. nih.gov

The docking score, a numerical value representing the binding affinity (e.g., in kcal/mol), helps to rank different analogs and guide the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations for Binding Affinity Prediction

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations track the movements of every atom in the system, providing insights into the stability of the complex and the persistence of key interactions. nih.govrsc.org

Key metrics from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over the simulation time (e.g., 100 ns) indicates that the complex has reached equilibrium and is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. nih.gov

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-protein complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.comrsc.org

For spirocyclic compounds, MD simulations have confirmed the stability of ligand-DNA nih.gov and ligand-enzyme complexes, validating the interactions predicted by docking. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that structural similarities among molecules lead to similar biological effects. nih.gov

For a series of this compound analogs, a QSAR model could be developed to predict a specific activity, such as their inhibitory potency against a particular enzyme.

The process involves:

Descriptor Calculation: For each molecule in the series, various numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., molecular shape, volume). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like General Regression Neural Networks (GRNN), are used to build a mathematical model that correlates the descriptors with the observed biological activity (e.g., pKi). researchgate.net

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, Q²) and external validation sets to ensure it is robust and not overfitted. researchgate.net

QSAR studies on related heterocyclic antagonists have successfully identified the key structural features—described by topological and geometrical descriptors—that are crucial for binding affinity. researchgate.net Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

Biological Research Paradigms and Mechanistic Investigations

In Vitro Studies on Cellular Pathways and Responses

In vitro research provides a foundational understanding of a compound's biological effects at the cellular and molecular level. For derivatives of 3,9-diazaspiro[5.5]undecane, these studies have explored a range of potential therapeutic applications, from oncology to immunology and beyond.

While direct studies on the anti-proliferative activity of 3-Phenyl-3,9-diazaspiro[5.5]undecane are limited, research into the broader class of 3,9-diazaspiro[5.5]undecane compounds has revealed a potential mechanism for inhibiting cancer cell growth. A patent has described that compounds based on the 3,9-diazaspiro[5.5]undecane scaffold can inhibit the activity of geranylgeranyltransferase I (GGTase I). google.com This inhibition is significant because it leads to the inactivation of the downstream effectors of the Hippo pathway, Yes-associated protein (YAP1) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). google.com

The YAP1/TAZ signaling pathway is a critical regulator of cell proliferation and organ size, and its aberrant activation is implicated in various cancers. google.com By interacting with TEAD transcription factors, nuclear YAP1/TAZ drive the expression of genes that promote cell survival and progression through the cell cycle. google.com The blockade of YAP1/TAZ function has been shown to decrease the viability of several cancer cell lines in vitro and reduce tumor growth in vivo. google.com Therefore, the inhibition of GGTase I by 3,9-diazaspiro[5.5]undecane derivatives represents a promising strategy for targeting cancers with dysregulated YAP1/TAZ activity. google.com

Table 1: Investigated Anti-proliferative Mechanism of 3,9-Diazaspiro[5.5]undecane Derivatives

Compound ClassTargetPathwayOutcomeReference
3,9-Diazaspiro[5.5]undecane derivativesGeranylgeranyltransferase I (GGTase I)YAP1/TAZBlockade of cancer cell proliferation google.com

The immunomodulatory potential of 3,9-diazaspiro[5.5]undecane derivatives has been explored, particularly in the context of their interaction with γ-aminobutyric acid type A (GABA-A) receptors. A study focusing on antagonists of these receptors has shown that a structurally simplified m-methylphenyl analog of the 3,9-diazaspiro[5.5]undecane series can efficiently rescue the inhibition of T cell proliferation. acs.org This finding suggests that this class of compounds holds promise for immunomodulatory applications. The study highlights the potential for these compounds to act as peripheral GABA-A receptor inhibitors. acs.org

Currently, there is no specific research available in the public domain that details the antiviral activity of this compound against Dengue Virus Type 2 or other viruses. While phenolic compounds, in general, have been investigated for their antiviral properties against Dengue virus, the specific spirocyclic structure of this compound has not been a focus of these studies. nih.govnih.gov

The therapeutic potential of spirocyclic compounds in the management of convulsions has been an area of active research. While direct mechanistic studies on this compound are not extensively documented, research on structurally related compounds provides some insights. For instance, a study on 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones reported the synthesis and anticonvulsant profiling of these compounds. nih.gov This research indicates that the diazaspiro[5.5]undecane core is a viable scaffold for developing new anticonvulsant agents. nih.gov The incorporation of aryl groups is a common strategy in the design of anticonvulsant drugs, suggesting that the phenyl group in this compound could contribute to such activity.

Receptor Binding Assays and Ligand Displacement Studies for Target Engagement

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological target. For the 3,9-diazaspiro[5.5]undecane class of compounds, these assays have been instrumental in characterizing their interactions with specific receptors.

In a study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, a m-methylphenyl analog demonstrated a binding affinity in the high-nanomolar range, with a Ki of 180 nM. acs.org This analog also showed superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. acs.org

Another series of potent and selective dopamine (B1211576) D3 receptor (D3R) antagonists with diazaspiro alkane cores were synthesized and evaluated through radioligand binding. nih.gov These studies revealed favorable D3R affinity, with Ki values ranging from 25.6 to 122 nM, and high selectivity for the D3R over the D2R (ranging from 264 to 905-fold). nih.gov

Table 2: Receptor Binding Affinities of 3,9-Diazaspiro[5.5]undecane Analogs

Compound AnalogReceptor TargetBinding Affinity (Ki)SelectivityReference
m-Methylphenyl analogGABA-A (α4βδ subtype)180 nMSuperior to α1- and α2-containing subtypes acs.org
Arylated diazaspiro alkanesDopamine D3 Receptor25.6–122 nM264–905-fold vs D2R nih.gov

Functional Cell-Based Assays to Elucidate Receptor Activation or Inhibition

Functional cell-based assays provide a measure of a compound's effect on cellular responses following receptor engagement. These assays are critical for understanding whether a compound acts as an agonist, antagonist, or modulator of a receptor's activity.

For the 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, whole-cell patch-clamp recordings were used to measure the activation time constants of currents induced by GABA in the presence of varying concentrations of the test compounds. soton.ac.uk These experiments confirmed the antagonistic activity of the compounds by observing changes in the receptor's response to GABA. soton.ac.uk

In the study of dopamine D3 receptor antagonists, a β-Arrestin-based functional assay was employed. nih.gov Activation of the dopamine D3 receptor-PK chimeric protein induces β-Arrestin-EA binding, leading to the formation of a functional enzyme that generates a chemiluminescent signal. nih.gov This assay allows for the quantification of receptor activation or inhibition by the test compounds.

Cyclic AMP (cAMP) Modulation Assays

There is currently no specific, publicly accessible scientific literature detailing the results of cyclic AMP (cAMP) modulation assays performed on This compound . While related diazaspiro compounds have been investigated for their effects on G-protein coupled receptors (GPCRs), which often involve the cAMP signaling pathway, the direct impact of this particular compound on intracellular cAMP levels has not been reported. unife.it Research on other diazaspiro derivatives has sometimes focused on their roles as antagonists for receptors like the nociceptin/orphanin FQ (NOP) receptor, which is known to couple to inhibitory G proteins and subsequently inhibit cAMP formation. unife.it However, without specific studies on This compound , any potential effects on cAMP signaling remain speculative.

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp)

Similarly, a thorough search of scientific databases and literature yields no specific studies that have utilized electrophysiological techniques, such as whole-cell patch-clamp recordings, to characterize the activity of This compound . This technique is crucial for understanding how a compound might directly modulate ion channel function or receptor-mediated changes in membrane potential. For instance, studies on other 3,9-diazaspiro[5.5]undecane-based compounds have identified them as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAaR), an ionotropic receptor. soton.ac.uksoton.ac.uk Such characterizations would typically involve detailed electrophysiological analysis to determine the mechanism and potency of receptor blockade. The absence of such data for This compound means its effects on neuronal excitability and synaptic transmission are unknown.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The elucidation of the mechanism of action for This compound at a molecular and cellular level is contingent on foundational biochemical and electrophysiological data, which is currently unavailable. The molecular targets for this specific compound have not been identified in the public domain. While the PubChem database lists the compound, it does not provide information on its biological activities or targets. nih.gov

Research into the broader family of diazaspiro[5.5]undecanes has pointed towards their potential to interact with various receptors, including NOP and GABAa receptors. soton.ac.uksoton.ac.uknih.goveurekaselect.comnih.gov These studies often involve structure-activity relationship (SAR) analyses to understand how different substituents on the spirocyclic core influence binding and functional activity. However, without specific experimental data for the 3-phenyl derivative, it is not possible to extrapolate a precise mechanism of action.

Future Directions and Emerging Research Opportunities

Exploration of Novel Derivatization Strategies for Enhanced Potency and Selectivity

The inherent versatility of the diazaspiro[5.5]undecane core allows for systematic structural modifications to optimize pharmacological profiles. Future research will focus on innovative derivatization strategies to improve the potency and selectivity of these analogs.

One promising area involves the strategic modification of the phenyl ring and the nitrogen atoms within the spirocyclic system. For instance, studies on related 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones have demonstrated that substitutions on the aryl group and at the N4 position can dramatically influence anticonvulsant activity. mdpi.com Research has shown that compounds with a 4-chlorophenyl group exhibit significant potency, highlighting the impact of electronic and steric factors on biological activity. mdpi.com

Further exploration will likely involve:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to enhance target binding or improve pharmacokinetic properties. For example, substituting a carboxylic acid moiety with a tetrazole ring has been a successful strategy in developing certain anticonvulsants. mdpi.com

Scaffold Hopping: Systematically replacing parts of the core structure, such as introducing an oxygen atom to create oxa-diazaspiro[5.5]undecane derivatives, has led to the discovery of compounds with dual activity, such as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. acs.org

Structure-Activity Relationship (SAR) Studies: A progressive deconstruction and modification of lead compounds, such as the GABA-A receptor antagonist 018, can elucidate the structural determinants for activity. soton.ac.uk Studies have identified the spirocyclic benzamide (B126) as a crucial component for binding, offering a basis for designing analogs with improved selectivity for specific receptor subtypes. soton.ac.uk

The following table summarizes derivatization strategies and their observed impact on biological activity in related diazaspiro[5.5]undecane analogs.

Scaffold/Analog Derivatization Site Modification Impact on Activity/Selectivity
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-dionesN4-position, Aryl groupAlkylation, Aralkylation, Aryl substitution (e.g., 4-Cl)Modulated anticonvulsant potency in MES and scPTZ screens. mdpi.com
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneN9-positionIntroduction of phenethyl derivativesLed to potent dual ligands for the σ1 receptor and μ-opioid receptor. acs.org
3,9-Diazaspiro[5.5]undecane (018 analog)Benzamide moietyStructural simplification to m-methylphenylIncreased selectivity for extrasynaptic α4βδ vs. α1- and α2-containing GABA-A receptor subtypes. soton.ac.uk

Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For diazaspiro[5.5]undecane scaffolds, these methodologies are crucial for predictive modeling and the rational design of new, more effective compounds.

Homology modeling of target receptors, such as the CC Chemokine Receptor 8 (CCR8), allows for the docking of 3,9-diazaspiro[5.5]undecane antagonists to predict binding modes. u-strasbg.fr These models help identify key interactions between the ligand and receptor residues, guiding the design of new analogs with enhanced affinity and selectivity. u-strasbg.fr For example, computational models have been used to propose bicyclic scaffolds that led to the identification of dually active 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Future computational efforts will likely include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity of novel compounds based on their physicochemical properties, helping to prioritize synthetic efforts. nih.gov

Principal Component Analysis (PCA): This statistical method can analyze the properties of large compound libraries to identify the key features associated with desired activities (e.g., CCR8 potency) versus undesired off-target effects (e.g., hERG binding). u-strasbg.fr

Time-Dependent Density Functional Theory (TDDFT): Advanced methods like TDDFT can be used to calculate the electronic properties of these molecules, such as hyperpolarizability, which is relevant for applications in non-linear optical materials. researchgate.net

Discovery and Validation of New Biological Targets for Diazaspiro[5.5]undecane Scaffolds

The rigid, three-dimensional nature of the diazaspiro[5.5]undecane scaffold makes it suitable for interacting with a wide range of biological targets, many of which are still being discovered. Initially explored for their effects on the central nervous system, these compounds have shown promise in diverse therapeutic areas.

A review of the literature reveals that the 1,9-diazaspiro[5.5]undecane core is a component of molecules targeting various disorders. nih.gov This includes antagonists for the neuropeptide Y (NPY) Y5 receptor for obesity treatment, oxytocin (B344502) antagonists, and inhibitors of cyclin-dependent kinase 7 (CDK7) for potential cancer therapies. nih.gov

Recent research has further expanded the target landscape:

Immune System Modulation: 3,9-diazaspiro[5.5]undecane-based antagonists of GABA-A receptors have been shown to have immunomodulatory potential by rescuing the inhibition of T-cell proliferation. soton.ac.uk This opens up avenues for treating autoimmune disorders.

Endoplasmic Reticulum (ER) Stress: A high-throughput screen identified a 2,9-diazaspiro[5.5]undecane compound as an inducer of the ER stress response, leading to cytotoxic activity in glioma cell models. plos.org This points to a novel anticancer mechanism.

Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists, a multimodal approach to creating potent and safer analgesics. acs.org

The following table highlights the validated and emerging biological targets for this class of compounds.

Scaffold Variant Biological Target Therapeutic Indication
1,9-Diazaspiro[5.5]undecaneNPY Y5 Receptor, CDK7Obesity, Cancer nih.gov
3,9-Diazaspiro[5.5]undecaneGABA-A ReceptorsImmunomodulation soton.ac.uk
2,9-Diazaspiro[5.5]undecaneER Stress Response PathwayCancer (Glioma) plos.org
1-Oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor / σ1 ReceptorPain acs.org
1,4-Diazaspiro[5.5]undecaneT-type Ca2+ channels / GABA-A ReceptorsEpilepsy mdpi.com
3,9-Diazaspiro[5.5]undecaneCC Chemokine Receptor 8 (CCR8)Inflammatory Diseases u-strasbg.fr

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of diazaspiro[5.5]undecane-based drug candidates is contingent on the development of efficient, scalable, and sustainable synthetic routes. Traditional multi-step syntheses are often resource-intensive, prompting a shift towards greener and more innovative methodologies.

Recent breakthroughs include:

Cascade Reactions: A novel methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been developed via a cascade [5+1] double Michael addition reaction. This approach provides excellent yields (up to 98%) at room temperature. researchgate.net

Dearomatization Strategies: A single-step oxidative dearomatization of phenols bearing urea (B33335) pendants has been shown to produce complex spirotricyclic systems containing a 1,2-diamine unit, rapidly increasing molecular complexity from simple precursors. whiterose.ac.ukresearchgate.net

Green Chemistry Approaches: The use of microwave irradiation with water as a solvent represents a significant step towards sustainable synthesis. This method allows for the rapid, high-yield production of spiro compounds in minutes, compared to hours or days with classical methods. utrgv.edu

Scalable Syntheses: Methodologies using Ring-Closing Metathesis (RCM) have been developed for the gram-scale synthesis of diazaspiro scaffolds, including a simplified workup to remove catalyst residues, which is crucial for pharmaceutical applications. acs.org

The Role of 3-Phenyl-3,9-diazaspiro[5.5]undecane as a Privileged Scaffold in Contemporary Academic Drug Discovery Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The diazaspiro[5.5]undecane core perfectly fits this description, making it a subject of intense interest in academic and industrial drug discovery. nih.govresearchgate.net Its conformational rigidity and three-dimensional character allow it to present functional groups in precise spatial orientations, facilitating interactions with a variety of protein binding pockets. imperial.ac.uk

The utility of this scaffold is highlighted by its recent incorporation into cutting-edge therapeutic modalities. For instance, the 3,9-diazaspiro[5.5]undecane structure has been employed as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are novel molecules designed to induce the degradation of specific target proteins. nih.gov This application underscores the scaffold's value in developing next-generation therapeutics.

The spirocyclic nature of these compounds provides access to a significant volume of biologically relevant chemical space, making them attractive frameworks for building diverse compound libraries for screening against new and challenging drug targets. chemrxiv.org The continued exploration of this privileged scaffold in academic research is expected to uncover new biological functions and lead to the development of novel therapeutic agents for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Phenyl-3,9-diazaspiro[5.5]undecane and its derivatives?

  • Methodological Answer : The core spirocyclic structure is typically synthesized via reductive amination or alkylation of bicyclic intermediates. For example, reductive amination of a secondary amine with ketones (e.g., acetone) using sodium cyanoborohydride (NaCNBH₃) has been employed to introduce substituents at the 9-position . Boc-protected intermediates (e.g., 3-Boc-3,9-diazaspiro[5.5]undecane hemioxalate) are also used to stabilize reactive sites during synthesis, followed by deprotection under acidic conditions .

Q. How can spectroscopic techniques confirm the spirocyclic structure and substituent positions?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The spirocyclic scaffold exhibits distinct splitting patterns in 1^1H NMR due to restricted rotation, while 13^{13}C NMR confirms the quaternary carbon at the spirojunction. Mass spectrometry (exact mass: 244.3752 for the 3-benzyl derivative) and IR spectroscopy (amine N-H stretches) further validate the structure . X-ray crystallography has been used for derivatives like 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione to resolve stereochemical ambiguities .

Q. What physicochemical properties influence the compound’s suitability for in vitro assays?

  • Methodological Answer : Key properties include lipophilicity (logP), solubility, and metabolic stability. For example, this compound derivatives with moderate logP values (~2–3) and good aqueous solubility (e.g., hydrochloride salts) are prioritized for biological screening. Stability in liver microsomes is assessed via LC-MS to identify metabolically resistant analogs .

Advanced Research Questions

Q. How do substituents on the phenyl ring modulate biological activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens, trifluoromethyl) at the phenyl ring’s ortho position enhance target binding (e.g., σ1 receptor affinity) by increasing steric bulk and electronic effects. However, these modifications may not improve selectivity against off-targets like hERG channels, requiring iterative optimization using competitive binding assays and crystallographic docking . For example, 3-(3,4-dichlorophenyl) analogs show enhanced potency but require parallel cytotoxicity profiling .

Q. What computational approaches predict the reactivity of spirocyclic compounds in polymerization or ring-opening reactions?

  • Methodological Answer : Semi-empirical methods (e.g., SAM1) model reaction pathways for spirocyclic systems. For tetraoxaspiro[5.5]undecane derivatives, activation energies and enthalpies are calculated to predict single- vs. double-ring opening during acid-catalyzed polymerization. Density functional theory (DFT) further elucidates electronic effects of substituents (e.g., silicon analogs) on reactivity .

Q. How can contradictory data on substituent effects be resolved in SAR studies?

  • Methodological Answer : Discrepancies arise when substituents improve target affinity but exacerbate off-target effects (e.g., hERG inhibition). Orthogonal assays, such as patch-clamp electrophysiology for hERG activity and radioligand displacement for primary targets, are combined with molecular dynamics simulations to identify structural motifs responsible for selectivity. For instance, heteroaryl groups (e.g., pyridyl) at position 4 improve σ1 binding without hERG liability .

Q. What pharmacological targets are associated with 3,9-diazaspiro[5.5]undecane derivatives?

  • Methodological Answer : These compounds are explored as multi-target ligands, particularly for neurodegenerative diseases. For example, σ1 receptor agonists with spirocyclic cores show neuroprotective effects in vitro. Target identification often involves kinome-wide profiling and thermal shift assays to detect binding to ATPases (e.g., p97) or lipid-regulating enzymes (e.g., acetyl-CoA carboxylase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.